
2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce fully reduced indole derivatives.
Scientific Research Applications
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 4,4’-(Phenylmethylene)bis(2,6-dimethylphenol)
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is unique due to its specific structural features, including the phenylmethylene bridge and the presence of methoxy and methyl groups
Properties
CAS No. |
123797-41-1 |
|---|---|
Molecular Formula |
C29H30N2O4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-3-methyl-1H-indol-2-yl)-phenylmethyl]-4,6-dimethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C29H30N2O4/c1-16-25-21(12-19(32-3)14-23(25)34-5)30-28(16)27(18-10-8-7-9-11-18)29-17(2)26-22(31-29)13-20(33-4)15-24(26)35-6/h7-15,27,30-31H,1-6H3 |
InChI Key |
CUGHMZGRJHDAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)OC)OC)C(C3=CC=CC=C3)C4=C(C5=C(N4)C=C(C=C5OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
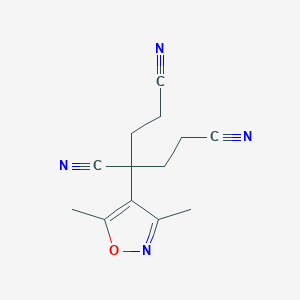
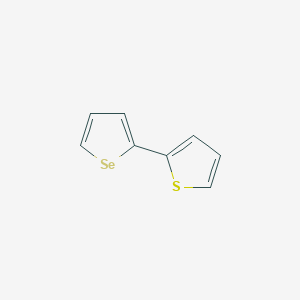
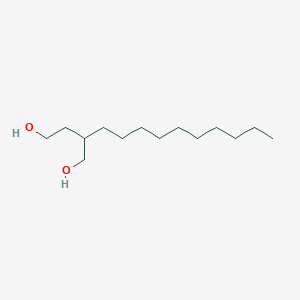
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

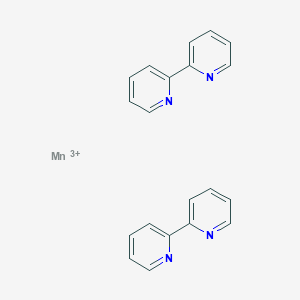
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
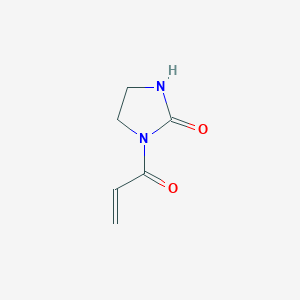


![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
